N~2~-(2,2-Dimethylpropanoyl)-N-methylnorleucinamide
Description
N~2~-(2,2-Dimethylpropanoyl)-N-methylnorleucinamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylpropanoyl group attached to a methylnorleucinamide backbone
Properties
CAS No. |
61476-23-1 |
|---|---|
Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-N-methylhexanamide |
InChI |
InChI=1S/C12H24N2O2/c1-6-7-8-9(10(15)13-5)14-11(16)12(2,3)4/h9H,6-8H2,1-5H3,(H,13,15)(H,14,16) |
InChI Key |
SROSUKIWQFTSAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)NC)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,2-Dimethylpropanoyl)-N-methylnorleucinamide typically involves the reaction of norleucine derivatives with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N2-(2,2-Dimethylpropanoyl)-N-methylnorleucinamide may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,2-Dimethylpropanoyl)-N-methylnorleucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N~2~-(2,2-Dimethylpropanoyl)-N-methylnorleucinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(2,2-Dimethylpropanoyl)-N-methylnorleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting processes like signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Dimethylpropanoyl)-N’-methoxyphenylthiourea
- N-(2,2-Dimethylpropanoyl)-β-phenyl-L-phenylalanyl-L-leucyl-L-α-aspartyl-L-isoleucyl-L-isoleucyl-L-tryptophan
- N-(2,2-Dimethylpropanoyl)alanyl chloride
Uniqueness
N~2~-(2,2-Dimethylpropanoyl)-N-methylnorleucinamide is unique due to its specific structural features, such as the presence of both a dimethylpropanoyl group and a methylnorleucinamide backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
